An In-Depth Technical Guide to the Properties of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide
An In-Depth Technical Guide to the Properties of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1-dimethyl-4-oxopiperidin-1-ium iodide, a quaternary ammonium salt with significant applications in synthetic chemistry. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, physicochemical properties, and reactivity, particularly in the context of its interaction with bases. The protocols and theoretical discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction and Molecular Overview
1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a quaternary ammonium salt with the chemical formula C₇H₁₄INO.[1] Its structure consists of a piperidine ring with a ketone functional group at the 4-position and a quaternary nitrogen atom bearing two methyl groups. The positive charge on the nitrogen is counterbalanced by an iodide anion.
| Property | Value | Source |
| IUPAC Name | 1,1-dimethyl-4-oxopiperidin-1-ium iodide | PubChem |
| CAS Number | 26822-37-7 | PubChem |
| Molecular Formula | C₇H₁₄INO | PubChem |
| Molecular Weight | 255.10 g/mol | PubChem |
| Canonical SMILES | C[N+]1(CCC(=O)CC1)C.[I-] | PubChem |
The permanently charged nature of the quaternary ammonium cation makes this compound non-volatile and generally soluble in polar solvents. Its reactivity is largely dictated by the presence of the ketone and the quaternary ammonium group, which can undergo reactions with nucleophiles and bases, respectively.
Synthesis of 1,1-Dimethyl-4-oxopiperidin-1-ium Iodide
The synthesis of 1,1-dimethyl-4-oxopiperidin-1-ium iodide is a classic example of the quaternization of a tertiary amine. This reaction is typically a straightforward Sₙ2 process where the lone pair of electrons on the nitrogen atom of the starting material, 1-methyl-4-piperidone, attacks the electrophilic methyl group of methyl iodide.
Caption: Synthetic pathway for 1,1-dimethyl-4-oxopiperidin-1-ium iodide.
Experimental Protocol: Synthesis via Quaternization
This protocol is based on the general principles of amine quaternization.
Materials:
-
1-Methyl-4-piperidone
-
Methyl iodide
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-methyl-4-piperidone in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl iodide to the stirred solution. Caution: Methyl iodide is toxic and should be handled in a fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by the precipitation of the solid product.
-
Once the reaction is complete (typically after several hours), collect the solid product by vacuum filtration.
-
Wash the product with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1,1-dimethyl-4-oxopiperidin-1-ium iodide as a white or off-white solid.
Physicochemical Properties
Solubility
As an ionic salt, 1,1-dimethyl-4-oxopiperidin-1-ium iodide is expected to be soluble in polar solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents like diethyl ether and hexane is expected to be low. A related compound, 1,1-dimethyl-4-phenylpiperazinium iodide, has a measured water solubility of 21 mg/mL.
Spectroscopic Properties
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent N-methyl groups. The protons on the piperidine ring would appear as multiplets, with those adjacent to the nitrogen and the carbonyl group being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon at a low field (typically >200 ppm). The carbons of the N-methyl groups would appear at a higher field, and the four carbons of the piperidine ring would have distinct chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.
"Basic Properties": Reactivity with Bases and the Hofmann Elimination
The term "basic properties" for a quaternary ammonium salt is a misnomer, as the cation is permanently charged and does not possess a pKa in the traditional sense. However, the compound's reactivity in the presence of strong bases is a critical aspect of its chemistry, primarily through the Hofmann Elimination reaction.[2][3][4][5]
The Hofmann elimination is an elimination reaction of amines and quaternary ammonium salts that forms an alkene. The reaction proceeds by treating the quaternary ammonium iodide salt with a strong base, typically by first converting it to the hydroxide salt using silver oxide and water, followed by heating.[3][5]
Caption: The Hofmann Elimination pathway for a quaternary ammonium salt.
In the case of 1,1-dimethyl-4-oxopiperidin-1-ium iodide, the presence of beta-hydrogens on the piperidine ring allows for elimination to occur. The Hofmann rule predicts that the major product will be the least substituted (least stable) alkene.[5]
Experimental Protocol: Hofmann Elimination
This is a generalized procedure for the Hofmann elimination of a quaternary ammonium iodide.
Materials:
-
1,1-Dimethyl-4-oxopiperidin-1-ium iodide
-
Silver(I) oxide (Ag₂O)
-
Deionized water
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Prepare an aqueous solution of 1,1-dimethyl-4-oxopiperidin-1-ium iodide.
-
Add a suspension of silver(I) oxide in water to the solution. This will precipitate silver iodide and generate the quaternary ammonium hydroxide in solution.
-
Stir the mixture for a period to ensure complete reaction.
-
Filter the mixture to remove the silver iodide precipitate.
-
Heat the resulting aqueous solution of 1,1-dimethyl-4-oxopiperidin-1-ium hydroxide.
-
The elimination reaction will occur upon heating, leading to the formation of an alkene, trimethylamine, and water. The volatile products can be collected by distillation.
Applications in Organic Synthesis
1,1-Dimethyl-4-oxopiperidin-1-ium iodide serves as a valuable intermediate in organic synthesis. A notable application is its use in transamination reactions to produce other substituted piperidones. For instance, it is a key starting material in the synthesis of 1-tert-butyl-4-piperidone, where it reacts with tert-butylamine. In this process, the efficient trapping of the dimethylamine byproduct is crucial for achieving a high yield.[6]
Safety and Handling
1,1-Dimethyl-4-oxopiperidin-1-ium iodide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a readily synthesized quaternary ammonium salt with well-defined reactivity. While the term "basic properties" is not strictly accurate, its behavior in the presence of strong bases, leading to Hofmann elimination, is a key chemical characteristic. Its utility as a synthetic intermediate further underscores its importance in the field of organic chemistry. This guide provides the foundational knowledge for researchers and drug development professionals to confidently handle and utilize this compound in their work.
References
-
PubChem. (n.d.). 1,1-Dimethyl-4-oxopiperidin-1-ium iodide. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Elimination. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Hofmann elimination. Retrieved from [Link]
-
Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]
-
BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]
-
Schmalz, H.-G., & Reissig, H.-U. (2012). Acrylate as an Efficient Dimethylamine Trap for the Practical Synthesis of 1-tert-Butyl-4-piperidone via Transamination. Organic Process Research & Development, 16(7), 1364-1367. [Link]
Sources
- 1. 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | C7H14INO | CID 11149497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]
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